2-Chloromethcathinone (hydrochloride)
Overview
Description
2-Chloromethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). It is also known by its IUPAC name, 1-(2-chlorophenyl)-2-(methylamino)-1-propanone hydrochloride . This compound is primarily used as an analytical reference standard in forensic and research applications .
Mechanism of Action
2-Chloromethcathinone (hydrochloride), also known as 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride, is a synthetic stimulant drug of the cathinone class .
Target of Action
The primary targets of 2-Chloromethcathinone are the monoaminergic neurotransmitters . These neurotransmitters play a crucial role in regulating mood, arousal, and certain cognitive processes.
Mode of Action
2-Chloromethcathinone acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This elevation results from the compound’s interaction with the transporters of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis, release, and reuptake of monoaminergic neurotransmitters. The compound’s action leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing their signaling .
Pharmacokinetics
Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of 2-Chloromethcathinone’s action is an increase in spontaneous locomotor activity and motor performance . This is consistent with the psychostimulant effects of synthetic cathinones.
Action Environment
The action, efficacy, and stability of 2-Chloromethcathinone can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is used . .
Biochemical Analysis
Biochemical Properties
It is known that cathinones, the class of compounds to which it belongs, act as psychostimulants by elevating extracellular levels of monoaminergic neurotransmitters .
Cellular Effects
Synthetic cathinones have been reported to stimulate spontaneous locomotor activity in mice in a dose-dependent manner
Molecular Mechanism
It is known that synthetic cathinones interact with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Temporal Effects in Laboratory Settings
It has been reported that the effects of synthetic cathinones can last from 1 to 4 hours, depending on the administration method .
Dosage Effects in Animal Models
It has been reported that synthetic cathinones stimulate spontaneous locomotor activity in mice in a dose-dependent manner .
Metabolic Pathways
It has been reported that common metabolic transformations for synthetic cathinones include ketoreduction and N-demethylation .
Transport and Distribution
It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .
Subcellular Localization
It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethcathinone (hydrochloride) typically involves the reaction of 2-chloropropiophenone with methylamine. The reaction proceeds under controlled conditions to yield the desired product. The general synthetic route can be summarized as follows:
Starting Material: 2-chloropropiophenone
Reagent: Methylamine
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Chloromethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethcathinone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of 2-chloromethamphetamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloromethcathinone (hydrochloride) is used in various scientific research applications, including:
Comparison with Similar Compounds
2-Chloromethcathinone (hydrochloride) is structurally similar to other synthetic cathinones such as:
3-Chloromethcathinone (3-CMC):
4-Chloromethcathinone (4-CMC): Similar to 2-Chloromethcathinone but with the chlorine atom at the para position.
Mephedrone (4-MMC): A well-known synthetic cathinone with a methyl group at the para position.
Uniqueness
The uniqueness of 2-Chloromethcathinone (hydrochloride) lies in its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and interaction with monoamine transporters .
Biological Activity
2-Chloromethcathinone (hydrochloride), a synthetic cathinone, is structurally related to naturally occurring cathinones found in the khat plant. This compound is increasingly recognized for its psychostimulant properties, primarily through its interaction with monoaminergic neurotransmitters. This article explores the biological activity of 2-Chloromethcathinone, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.
2-Chloromethcathinone primarily acts as a psychostimulant by elevating the extracellular levels of monoaminergic neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound interacts with several transporters, notably:
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Transporter (SERT)
This interaction leads to increased neurotransmitter release and decreased reuptake, enhancing signaling pathways associated with mood elevation and locomotor activity.
Pharmacokinetics
The pharmacokinetics of 2-Chloromethcathinone suggest rapid absorption and distribution throughout the body. It is metabolized primarily in the liver, with common metabolic pathways involving:
- Ketoreduction
- N-demethylation
Excretion occurs mainly through urine. The effects of the compound are typically observed within hours post-administration, lasting from 1 to 4 hours depending on the dosage and method of administration .
Cellular Effects
Research indicates that synthetic cathinones like 2-Chloromethcathinone stimulate spontaneous locomotor activity in animal models in a dose-dependent manner. Studies have reported significant increases in activity levels following administration .
Case Studies
A notable study analyzed toxicological data from cases involving chloromethcathinone isomers, including 2-Chloromethcathinone. The analysis included 27 fatalities where chloromethcathinone was detected alongside its metabolites. Concentrations varied significantly among cases, highlighting the compound's potential lethality and the challenges in toxicological evaluations due to its instability in biological samples .
Toxicological Analysis
A comprehensive review of toxicological reports indicated that synthetic cathinones remain prevalent due to their recreational use. In one case study, blood concentrations of chloromethcathinone were found to range from 10 ng/mL to over 2800 ng/mL in fatal cases. This variability underscores the need for careful monitoring and analysis in forensic settings .
Metabolite Profiling
Recent studies have focused on metabolite profiling to extend detection windows for synthetic cathinones. For instance, glucuronic acid conjugation was identified as a significant Phase II transformation for metabolites stemming from keto group reductions . This profiling is crucial for developing analytical methods that can reliably detect these substances in biological samples.
Data Table: Summary of Biological Activity
Parameter | Details |
---|---|
Chemical Structure | 1-(2-chlorophenyl)-2-(methylamino)propan-1-one |
Primary Action | Elevation of monoaminergic neurotransmitters |
Key Transporters | DAT, NET, SERT |
Metabolic Pathways | Ketoreduction, N-demethylation |
Duration of Effects | 1 to 4 hours |
Common Dosage Effects | Increased locomotor activity |
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPJSWYMQGLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342728 | |
Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90869-66-2 | |
Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.